Icotinib is an orally available quinazoline-based inhibitor of epidermal growth factor receptor (EGFR), with potential antineoplastic activity. Icotinib selectively inhibits the wild-type and several mutated forms of EGFR tyrosine kinase. This may lead to an inhibition of EGFR-mediated signal transduction and may inhibit cancer cell proliferation. EGFR, a receptor tyrosine kinase, has been upregulated in a variety of cancer cell types.
Icotinib
CAS No.: 610798-31-7
Cat. No.: VC20768304
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 610798-31-7 |
---|---|
Molecular Formula | C22H21N3O4 |
Molecular Weight | 391.4 g/mol |
IUPAC Name | N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine |
Standard InChI | InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25) |
Standard InChI Key | QQLKULDARVNMAL-UHFFFAOYSA-N |
SMILES | C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 |
Canonical SMILES | C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 |
Chemical Properties and Structure
Molecular Structure and Identification
Icotinib is a quinazoline-based compound with the molecular formula C₂₂H₂₁N₃O₄ and a monoisotopic mass of 391.153206168 . The hydrochloride salt form, which is commonly used in clinical applications, has the molecular formula C₂₂H₂₂ClN₃O₄ with a molecular weight of 427.9 g/mol .
The compound is also known by several synonyms including BPI-2009 (for the free base) and BPI-2009H (for the hydrochloride salt) . Structurally, icotinib belongs to the quinazoline family, a chemical class that includes several other EGFR inhibitors, which explains its selective activity against the EGFR tyrosine kinase domain.
Mechanism of Action
Icotinib functions as a highly selective, reversible inhibitor of the EGFR tyrosine kinase. The compound competitively binds to the adenosine triphosphate (ATP) binding site of the EGFR protein, thereby preventing completion of the signal transduction cascade essential for cell proliferation and survival . This mechanism effectively blocks the downstream signaling pathways that would otherwise promote cancer cell growth and division.
In vitro studies have demonstrated that icotinib inhibits EGFR activity in a dose-dependent manner, with an IC₅₀ value of 5 nM and complete inhibition observed at concentrations of 62.5 nM . The compound exhibits remarkable selectivity, inhibiting both wild-type EGFR and various mutant forms with efficacies ranging from 61% to 99% . This selective inhibition is particularly important for targeting cancer cells with activating EGFR mutations while minimizing off-target effects.
Icotinib has shown significant activity against multiple cancer cell lines, with varying degrees of sensitivity. Research indicates that the relative sensitivity of cell lines follows the order: A431 > BGC-823 > A549 > H460 > KB > HCT8 and Bel-7402 . This pattern of sensitivity correlates with EGFR expression levels, as the compound demonstrates greater efficacy against tumors with higher EGFR expression.
Pharmacokinetic Properties
Absorption, Distribution, Metabolism, and Excretion
Icotinib demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. The compound has a bioavailability of 52%, allowing for effective oral administration . The volume of distribution has been calculated as 115.00 ± 63.26 L, indicating good tissue penetration .
Protein binding is an important factor affecting drug distribution and activity. Icotinib binds specifically to Sudlow's site I in subdomain IIA of Human Serum Albumin (HSA), forming icotinib-HSA complexes that influence its distribution in the body .
The metabolism of icotinib primarily occurs in the liver, with cytochrome P450 enzymes playing a major role. CYP3A4 is the main enzyme involved, with CYP1A2 contributing to a lesser extent . The elimination half-life of icotinib is approximately 5.5 hours, and the drug clearance has been calculated as 13.30 ± 4.78 L/h .
Excretion of icotinib and its metabolites occurs predominantly via the fecal route (>90%), with a smaller proportion (9%) excreted through the urinary system .
Parameter | Value |
---|---|
Bioavailability | 52% |
Volume of distribution | 115.00 ± 63.26 L |
Protein binding | Binds to Sudlow's site I in HSA |
Metabolism | Hepatic (mainly CYP3A4, less CYP1A2) |
Half-life | 5.5 hours |
Clearance | 13.30 ± 4.78 L/h |
Excretion | >90% via feces, 9% via urine |
Clinical Efficacy
First-line Treatment in Advanced NSCLC
In the CONVINCE trial, a phase III study comparing icotinib with first-line chemotherapy in EGFR-positive lung adenocarcinoma patients, icotinib achieved an ORR of 64.8% in treatment-naive patients . Further supporting its real-world effectiveness, a phase IV trial involving 6,087 patients with advanced NSCLC treated with icotinib showed an ORR of 56.3% in treatment-naive patients with EGFR-mutated NSCLC .
A meta-analysis of 15 studies involving 2,304 patients determined that the pooled ORR and DCR for icotinib were 40.99% (95% CI: 33.77% to 48.22%) and 77.16% (95% CI: 51.43% to 82.31%), respectively . The same analysis calculated pooled PFS and OS values of 7.34 months (95% CI: 5.60 to 9.07) and 14.98 months (95% CI: 9.78 to 20.18) .
Adjuvant Therapy in Resected NSCLC
Recent research has explored the efficacy of icotinib in the adjuvant setting for patients with completely resected EGFR-mutated NSCLC. A phase II randomized study (GASTO1003, CORIN) evaluating icotinib versus observation in completely resected stage IB NSCLC showed promising results . Patients receiving adjuvant icotinib for 12 months demonstrated significantly longer disease-free survival (DFS) compared to those under observation (hazard ratio: 0.20, 95% CI, 0.04-0.89; P = 0.018) . The 3-year DFS rates were 95.3% for the icotinib arm versus 86.7% for the observation arm .
A more recent phase III trial investigated adjuvant icotinib following platinum-based chemotherapy in patients with completely resected stage II-IIIA NSCLC harboring EGFR mutations . This study compared icotinib administration for either 12 months or 6 months versus observation. After a median follow-up of 61.4 months, both treatment durations significantly improved outcomes compared to observation .
The 6-month icotinib regimen improved DFS (HR: 0.41, 95% CI, 0.27-0.62; P = 0.000025) and OS (HR: 0.56, 95% CI, 0.32-0.98; P = 0.041) compared to observation . Similarly, the 12-month regimen improved DFS (HR: 0.40, 95% CI, 0.27-0.61; P = 0.000014) and OS (HR: 0.55, 95% CI, 0.32-0.96; P = 0.035) . Notably, there was no significant difference in outcomes between the 12-month and 6-month treatment groups, suggesting that the shorter duration may be sufficient .
The median DFS values were impressive: 61.8 months (95% CI, 43.3 to 80.3) for the 12-month icotinib group and 63.2 months (95% CI, 44.8 to 81.6) for the 6-month group, compared with only 23.7 months (95% CI, 16.5 to 30.9) for the observation group .
Table 2: Clinical Efficacy of Icotinib in Different NSCLC Settings
Current Status and Future Directions
Icotinib has firmly established its role in the treatment landscape for EGFR-mutated NSCLC in China, where it received regulatory approval in 2011 . The compound has shown particular utility as a first-line treatment for advanced NSCLC harboring EGFR mutations, with efficacy comparable to other first-generation EGFR-TKIs.
The finding that 6 months of adjuvant icotinib may be as effective as 12 months has important implications for treatment optimization, potentially reducing unnecessary toxicity and treatment costs while maintaining clinical benefit . This represents an area for further investigation and refinement of treatment protocols.
Future research directions may include exploration of icotinib in combination with other therapeutic modalities, such as immunotherapy or anti-angiogenic agents, as well as investigation of strategies to overcome acquired resistance that inevitably develops with EGFR-TKI therapy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume